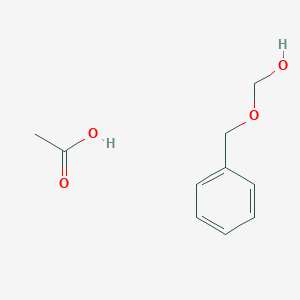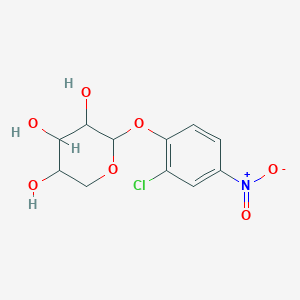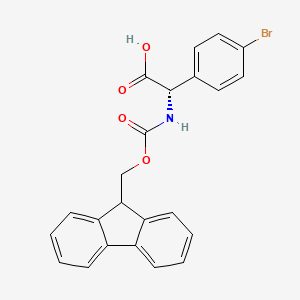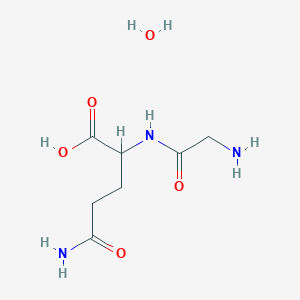
N1,N2-Bis(2-phenoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-Bis(2-phenoxyphenyl)oxalamide is an organic compound with the molecular formula C26H20N2O4 It is a member of the oxalamide family, characterized by the presence of two phenoxyphenyl groups attached to the oxalamide core
准备方法
Synthetic Routes and Reaction Conditions
N1,N2-Bis(2-phenoxyphenyl)oxalamide can be synthesized through the reaction of oxalyl chloride with 2-phenoxyaniline. The reaction typically occurs in an anhydrous solvent such as dichloromethane, under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is stirred at low temperatures, often around 0°C, to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, automated addition of reagents, and enhanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
N1,N2-Bis(2-phenoxyphenyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide core can be reduced to form amines under reducing conditions.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenoxybenzoquinones.
Reduction: Formation of phenoxyanilines.
Substitution: Formation of brominated or nitrated phenoxy derivatives.
科学研究应用
N1,N2-Bis(2-phenoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of N1,N2-Bis(2-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N1,N2-Bis(2-phenylethyl)oxalamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-Bis([1,1’-biphenyl]-2-yl)oxalamide
Uniqueness
N1,N2-Bis(2-phenoxyphenyl)oxalamide is unique due to its phenoxyphenyl groups, which provide distinct electronic and steric properties compared to other oxalamides. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C26H20N2O4 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
N,N'-bis(2-phenoxyphenyl)oxamide |
InChI |
InChI=1S/C26H20N2O4/c29-25(27-21-15-7-9-17-23(21)31-19-11-3-1-4-12-19)26(30)28-22-16-8-10-18-24(22)32-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
InChI 键 |
ZRLYYWMQSSGJQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)

![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)





![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)
